2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-10-1-6-15(20)13(7-10)18(25)21-17-14-8-28-9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKNBXGJQFBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to the phenyl ring.
Amidation: The final step involves the formation of the amide bond, linking the thieno[3,4-c]pyrazole core with the chlorinated benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted benzamide derivatives with pyrazole or thienopyrazole frameworks. Below, it is compared to two analogs from the 2003 Heterocycles journal (Vol. 60, No. 11), which share key structural motifs but differ in substituents and core heterocycles.
Structural Features
Target Compound
- Core: Thieno[3,4-c]pyrazole (fused thiophene-pyrazole system).
- Substituents :
- Benzamide ring: 2,5-dichloro.
- Pyrazole nitrogen: 4-nitrophenyl.
Analog 1 : N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8)
- Core : Simple pyrazole ring.
- Substituents :
- Benzamide ring: Unsubstituted.
- Pyrazole ring: 4,5-dimethyl.
- Pyrazole nitrogen: 4-nitrophenyl.
- Amide nitrogen: tert-butyl.
Analog 2 : N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b)
- Core : Pyrazole ring.
- Substituents :
- Benzamide ring: Unsubstituted.
- Pyrazole ring: 5-methyl.
- Amide nitrogen: Ethyl.
Key Structural Differences :
Physicochemical Properties
Elemental Analysis Comparison
| Compound | Formula | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₂Cl₂N₄O₃S | Not Provided | Not Provided | Not Provided |
| Analog 10d-8 | C₂₂H₂₅N₃O | 76.05 | 7.25 | 12.09 |
| Analog 10b | C₁₂H₁₃N₃O | 66.96 | 6.09 | 19.52 |
- Observations: The target compound’s thienopyrazole core and dichloro substitution likely increase molecular weight and lipophilicity compared to analogs 10d-8 and 10b.
Reaction Conditions :
Functional Implications
- Electron Effects : The 4-nitrophenyl group in the target compound and 10d-8 may enhance electrophilicity, favoring interactions with biological targets like enzymes.
- Solubility : The dichloro and nitro groups in the target compound may reduce aqueous solubility relative to 10b’s simpler ethyl and methyl substituents.
Biological Activity
The compound 2,5-dichloro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₉Cl₂N₃O₂S
- Molecular Weight : 350.20 g/mol
The compound features a thieno[3,4-c]pyrazole moiety substituted with a nitrophenyl group and a dichlorobenzamide structure. This unique arrangement may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The thieno[3,4-c]pyrazole scaffold is particularly noted for its potential antibacterial properties due to its ability to disrupt bacterial cell wall synthesis and function .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial (MRSA) | |
| Similar Pyrazole Derivatives | Antibacterial (various strains) |
Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, a related compound was found to inhibit cell proliferation in leukemia cell lines with an IC50 value indicating moderate activity. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Leukemia (K562) | 15 | Moderate cytotoxicity |
| Breast Cancer (MCF-7) | 20 | Moderate cytotoxicity |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : Many thieno[3,4-c]pyrazole derivatives inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that can protect cells from oxidative stress.
Case Studies
-
Study on Antibacterial Activity : A study evaluating the antibacterial effects of various thieno[3,4-c]pyrazole derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups.
- Findings : The presence of a nitro group significantly improved the antibacterial potency against MRSA.
- Anticancer Screening : In vitro tests on leukemia cell lines indicated that the compound inhibited cell growth effectively at concentrations as low as 15 µM.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2,5-dichloro-N-[2-(4-nitrophenyl)thieno-pyrazol-3-yl]benzamide?
Answer:
The synthesis of this compound can be approached via condensation reactions under reflux conditions. A validated method involves dissolving a triazole precursor in absolute ethanol with glacial acetic acid as a catalyst, followed by reaction with substituted benzaldehyde derivatives under reflux for 4 hours. Post-reaction, solvent evaporation and filtration yield the solid product . For the thieno-pyrazol core, cyclization of thiophene derivatives with hydrazine precursors under controlled pH and temperature may be required. Key steps include:
- Purification: Recrystallization using ethanol or DCM/hexane mixtures.
- Monitoring: TLC or HPLC to track reaction progress.
Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?
Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., nitrophenyl, dichlorobenzamide groups).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., Cl and NO2 isotopic patterns).
- Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm⁻¹ for amide C=O and ~1520 cm⁻¹ for nitro groups.
- X-ray Crystallography: For unambiguous confirmation of the thieno-pyrazol ring geometry .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions or cell lines. Methodological strategies include:
- Cross-Validation: Replicate assays using standardized protocols (e.g., consistent cell viability assays like MTT).
- Systematic Review: Meta-analysis of existing data to identify outliers or methodological biases .
- Dose-Response Studies: Establish EC50/IC50 values across multiple models (e.g., cancer vs. microbial strains).
- Control Experiments: Test for off-target effects using knockout cell lines or competitive binding assays .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reactivity.
- Catalyst Variation: Replace glacial acetic acid with p-toluenesulfonic acid or Lewis acids (e.g., ZnCl2).
- Temperature Gradients: Evaluate reflux vs. microwave-assisted synthesis for faster kinetics.
- Workup Refinement: Use column chromatography (silica gel, ethyl acetate/hexane eluent) instead of filtration for higher purity .
Basic: What are potential research applications of this compound in medicinal chemistry?
Answer:
Key applications include:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays.
- Antimicrobial Activity: Test against Gram-positive/negative bacteria or fungal strains via broth microdilution.
- Molecular Probes: Label with fluorescent tags (e.g., FITC) to study cellular uptake via confocal microscopy .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
SAR strategies involve:
- Analog Synthesis: Modify substituents (e.g., replace Cl with F, vary nitro group positions).
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
- Pharmacophore Mapping: Identify critical functional groups using 3D-QSAR models .
- In Vivo Validation: Prioritize analogs with in vitro efficacy for pharmacokinetic studies (e.g., bioavailability in rodent models).
Advanced: What methodologies are recommended for analyzing metabolic stability and degradation pathways?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Metabolite Identification: Use tandem MS to detect hydroxylation or demethylation products.
- Stability Screening: Test under varied pH (1.2–7.4) and temperature (25–40°C) to simulate physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
